N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide
説明
BenchChem offers high-quality N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-12-8-14(20)16-15(9-12)25-18(22-16)23(17(24)11-4-3-5-11)10-13-6-1-2-7-21-13/h1-2,6-9,11H,3-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNPDBLCXQUNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include fluorination at the 4- and 6-positions, cyclobutane carboxamide coupling, and pyridylmethyl substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, using anhydrous DMF as a solvent enhances nucleophilic substitution efficiency for fluorine incorporation, while palladium-based catalysts improve cross-coupling reactions between heterocyclic moieties . Monitoring intermediates via HPLC-MS is advised to minimize side products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- X-ray crystallography provides definitive confirmation of the cyclobutane ring geometry and fluorine substitution patterns. For example, analogues like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine have been structurally resolved using this method .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies electronic environments, with ¹⁹F NMR being critical for verifying difluoro substitution .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess in vitro biological activity against target proteins?
Standard assays include:
- Kinase inhibition assays (e.g., ADP-Glo™) for compounds with triazolopyrimidine or benzothiazole motifs, which often target ATP-binding pockets .
- Fluorescence polarization to measure binding affinity to recombinant proteins.
- Cellular viability assays (e.g., MTT) in relevant cell lines, with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing side-product formation?
- Design of Experiments (DOE) systematically evaluates variables (e.g., stoichiometry, reaction time). For instance, fractional factorial designs can identify critical interactions between temperature and catalyst loading .
- Flow chemistry improves heat and mass transfer for exothermic steps, reducing decomposition.
- In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .
Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?
- Perform orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics.
- Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations.
- Analyze crystal structures of ligand-target complexes to identify unaccounted interactions (e.g., halogen bonding with fluorine) .
Q. What computational approaches model binding interactions with biological targets?
- Molecular docking (AutoDock Vina) to predict binding poses.
- QM/MM simulations to assess electronic effects of fluorine substituents on binding affinity .
- Free-energy perturbation (FEP) calculations quantify the impact of structural modifications (e.g., cyclobutane vs. cyclohexane) .
Q. How does stability under varying pH and temperature affect experimental outcomes?
- Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–10 and 25–60°C.
- Use LC-MS to track degradation products (e.g., hydrolysis of the cyclobutanecarboxamide group).
- Stabilize solutions with antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. What methodologies establish structure-activity relationships (SAR) for analogs?
- Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with chlorine or methyl groups).
- Compare bioactivity data across analogs using PCA (Principal Component Analysis) to identify critical structural features.
- Correlate electronic parameters (Hammett σ values) with activity trends .
Q. How can target interaction specificity be validated using orthogonal assays?
- Combine CRISPR/Cas9 knockout models with proteome profiling to rule off-target effects.
- Use SPR for kinetic validation and CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?
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